molecular formula C13H18ClN3O4S B8392707 N-(2-chloro-4-sulfamoylphenyl)-4-methoxypiperidine-1-carboxamide

N-(2-chloro-4-sulfamoylphenyl)-4-methoxypiperidine-1-carboxamide

Cat. No. B8392707
M. Wt: 347.82 g/mol
InChI Key: JEQKYDDVLZTRPL-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 392A in anhydrous tetrahydrofuran (6 mL) was added 4-methoxypiperidine (451 mg). The mixture was stirred at 60° C. for 3 hours. The mixture was cooled, mixed with methanol (20 mL) and silica gel (6 g) and concentrated. The material was purified on a silica gel column and was eluted with 10% methanol in dichloromethane to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:5]=[CH:6][C:7]=1[N:8]=[C:9]=[O:10].[CH3:15][O:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.CO>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([S:11](=[O:12])(=[O:13])[NH2:14])[CH:5]=[CH:6][C:7]=1[NH:8][C:9]([N:20]1[CH2:21][CH2:22][CH:17]([O:16][CH3:15])[CH2:18][CH2:19]1)=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1N=C=O)S(=O)(=O)N
Name
Quantity
451 mg
Type
reactant
Smiles
COC1CCNCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified on a silica gel column
WASH
Type
WASH
Details
was eluted with 10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)S(N)(=O)=O)NC(=O)N1CCC(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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